molecular formula C36H57N15O4 B1193187 4-guanidinomethyl-phenylacteyl-Arg-Tle-Arg-4-amidinobenzylamide

4-guanidinomethyl-phenylacteyl-Arg-Tle-Arg-4-amidinobenzylamide

Cat. No. B1193187
M. Wt: 763.95
InChI Key: YRJQPWBZZKBQEY-UNCTUWKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MI-1148 is a peptidomimetic furin inhibitor with a Ki value of 5.5 pM. MI-1148 is a short-term treatment of acute infectious diseases.

Scientific Research Applications

Anti-infectious Activity

MI-1148 has been identified as a potent inhibitor of furin, demonstrating significant anti-infectious activity. This compound, by inhibiting furin, offers a protective effect against anthrax, diphtheria toxin, and the spread of highly pathogenic avian influenza viruses (H5N1 and H7N1), as well as canine distemper virus. Its effectiveness in inhibiting furin suggests a promising strategy for short-term treatment of acute infectious diseases, including both bacterial and viral infections. The structural analysis of MI-1148 in complex with human furin highlights its mechanism of action, which involves critical interactions at the P5 position, contributing to its potent inhibitory activity (Hardes et al., 2015).

Optimization for Drug Development

Further studies focused on optimizing substrate-analogue furin inhibitors, revealing that modifications to MI-1148 could reduce toxicity while maintaining or slightly decreasing potency. This optimization process is crucial for developing efficacious and well-tolerated furin inhibitors for potential drug development. The exploration of tribasic analogues of MI-1148 indicated that the overall multibasic character of the inhibitor might influence its toxicity, suggesting avenues for creating safer therapeutic options for treating infectious diseases and possibly other conditions dependent on furin activity (Ivanova et al., 2017).

Role in Influenza Virus Inhibition

Apart from its anti-infectious properties against bacteria and certain viruses, derivatives of 4-guanidinomethyl-phenylacetyl-Arg-Tle-Arg-4-amidinobenzylamide have been studied for their inhibitory activity against influenza virus sialidase. This line of research underscores the potential of these compounds in developing antiviral therapies, particularly against influenza viruses, by targeting specific viral enzymes necessary for virus propagation (Smith et al., 1996).

properties

Product Name

4-guanidinomethyl-phenylacteyl-Arg-Tle-Arg-4-amidinobenzylamide

Molecular Formula

C36H57N15O4

Molecular Weight

763.95

IUPAC Name

(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]pentanoyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C36H57N15O4/c1-36(2,3)28(31(54)49-26(8-6-18-46-34(41)42)32(55)51(4)24-15-13-23(14-16-24)29(37)38)50-30(53)25(7-5-17-45-33(39)40)48-27(52)19-21-9-11-22(12-10-21)20-47-35(43)44/h9-16,25-26,28H,5-8,17-20H2,1-4H3,(H3,37,38)(H,48,52)(H,49,54)(H,50,53)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t25-,26-,28+/m0/s1

InChI Key

YRJQPWBZZKBQEY-UNCTUWKVSA-N

SMILES

CC(C)(C)[C@H](NC([C@@H](NC(CC1=CC=C(C/N=C(N)\N)C=C1)=O)CCC/N=C(N)/N)=O)C(N[C@@H](CCC/N=C(N)\N)C(N(C2=CC=C(C(N)=N)C=C2)C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MI-1148;  MI 1148;  MI1148.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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